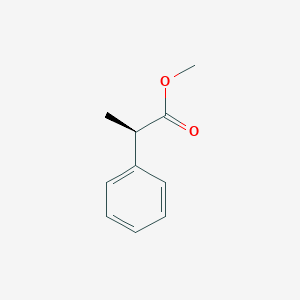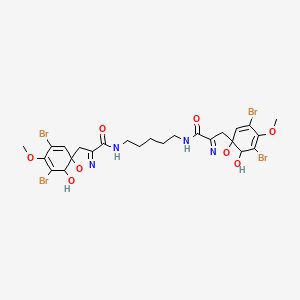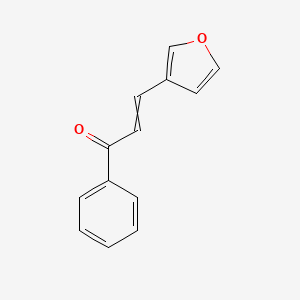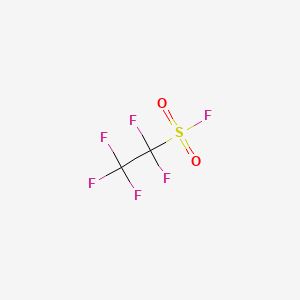
1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone has been explored through various methods. For instance, the base-mediated addition of 1,2-bis(phenylsulfonyl)ethane to ketones has been developed to synthesize 1-aryl-4-(phenylsulfonyl)butan-1-ones, which is a novel approach for preparing sulfones using 1,2-bis(phenylsulfonyl)ethane as the sulfone resource . Additionally, the conjugate addition of diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate to α,β-unsaturated compounds has been achieved, yielding corresponding adducts in good to excellent yields . These methods demonstrate the versatility of phenylsulfonyl-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone have been investigated both experimentally and theoretically. Studies have utilized computational methods such as Gaussian09 software package and various levels of theory to optimize the molecular structure and compare it with experimental data . The geometrical parameters obtained from these studies are in agreement with X-ray diffraction (XRD) data, and the analyses include HOMO-LUMO studies to determine charge transfer within the molecules, as well as molecular electrostatic potential (MEP) to visualize the distribution of charges .
Chemical Reactions Analysis
The reactivity of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone and related compounds has been explored in various chemical reactions. The 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds has been performed under mild conditions, leading to the formation of the corresponding adducts . Moreover, the fluorination capabilities of substituted phenylsulfur trifluorides have been studied, showing that these compounds can be used to introduce fluorine atoms into molecules, which is highly valuable in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone derivatives have been characterized using various analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of new antiallergenic agents and their metabolites in plasma, demonstrating the importance of these compounds in pharmacokinetics and drug monitoring . Additionally, the fluorescence enhancement of europium (III) complexes by certain ligands, including those related to 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, has been investigated, revealing potential applications in materials science .
Aplicaciones Científicas De Investigación
Development of Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a compound related to 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, has been extensively studied for its application in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The unique fluorophoric properties of DFP-based compounds make them invaluable in analytical chemistry for sensing applications (Roy, 2021).
Synthesis Methodologies
Research has also been conducted on the synthesis of compounds related to 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen. This research addresses the challenges associated with the synthesis of such compounds, including the high costs and environmental concerns related to traditional methods. Newer, more practical methodologies have been developed that offer an environmentally friendly and cost-effective alternative (Qiu et al., 2009).
Medicinal Chemistry
The sulfone moiety present in 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone is a significant structural feature in many pharmacologically active compounds. For example, indolylarylsulfones have been identified as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies around the sulfone group have led to the development of derivatives with enhanced pharmacological profiles, showcasing the critical role of the phenylsulfonyl moiety in drug design (Famiglini & Silvestri, 2018).
Safety And Hazards
1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone should be handled with care due to its potential reactivity and toxicity. Safety precautions include proper ventilation, protective equipment (gloves, goggles), and adherence to laboratory protocols. Consult material safety data sheets (MSDS) for specific hazard information .
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNRTNBPQUTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363277 | |
| Record name | 2-(benzenesulfonyl)-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone | |
CAS RN |
41024-58-2 | |
| Record name | 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041024582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(benzenesulfonyl)-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-2-(PHENYLSULFONYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW3XX77N7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)



![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)



![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)

